molecular formula C12H16N2O3 B2816414 6-(2-ethoxyacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one CAS No. 1421501-41-8

6-(2-ethoxyacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Cat. No.: B2816414
CAS No.: 1421501-41-8
M. Wt: 236.271
InChI Key: FYSYIXJILFKQDD-UHFFFAOYSA-N
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Description

6-(2-ethoxyacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-ethoxyacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one typically involves the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethoxyacetyl Group: The ethoxyacetyl group is introduced via an acylation reaction, where ethoxyacetyl chloride reacts with the naphthyridine core in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2-ethoxyacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(2-ethoxyacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved would depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-(2-acetoxyacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one: Similar structure with an acetoxyacetyl group instead of an ethoxyacetyl group.

    6-(2-methoxyacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one: Contains a methoxyacetyl group.

Uniqueness

6-(2-ethoxyacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is unique due to its specific functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

6-(2-ethoxyacetyl)-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-2-17-8-12(16)14-6-5-10-9(7-14)3-4-11(15)13-10/h3-4H,2,5-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSYIXJILFKQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC2=C(C1)C=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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